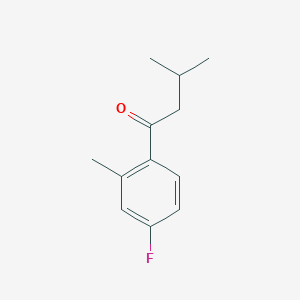

2',3-Dimethyl-4'-fluorobutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’,3-Dimethyl-4’-fluorobutyrophenone is an organic compound characterized by its unique structural features, including a fluorine atom attached to the phenyl ring and methyl groups at the 2’ and 3’ positions of the butyrophenone backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3-Dimethyl-4’-fluorobutyrophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 2,3-dimethylbutanone.

Condensation Reaction: A condensation reaction between 4-fluorobenzaldehyde and 2,3-dimethylbutanone is carried out in the presence of a base, such as sodium hydroxide, to form the intermediate product.

Oxidation: The intermediate is then subjected to an oxidation reaction using an oxidizing agent like potassium permanganate or chromium trioxide to yield 2’,3-Dimethyl-4’-fluorobutyrophenone.

Industrial Production Methods: In an industrial setting, the production of 2’,3-Dimethyl-4’-fluorobutyrophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: 2’,3-Dimethyl-4’-fluorobutyrophenone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles for Substitution: Amines, thiols, and other nucleophilic species.

Major Products:

Oxidation Products: Carboxylic acids, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Various substituted phenones depending on the nucleophile used.

Applications De Recherche Scientifique

2’,3-Dimethyl-4’-fluorobutyrophenone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mécanisme D'action

The mechanism of action of 2’,3-Dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, influencing various biochemical pathways. Detailed studies on its mechanism of action reveal its potential to modulate enzyme activity and receptor signaling, making it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

4’-Fluorobutyrophenone: Lacks the methyl groups at the 2’ and 3’ positions, resulting in different chemical and biological properties.

2’,3-Dimethylbutyrophenone: Does not have the fluorine atom, affecting its reactivity and applications.

4’-Fluoro-2’,3-dimethylacetophenone: Similar structure but with an acetophenone backbone instead of butyrophenone.

Uniqueness: 2’,3-Dimethyl-4’-fluorobutyrophenone stands out due to the combined presence of the fluorine atom and the methyl groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in applications where specific interactions with molecular targets are required.

Activité Biologique

2',3-Dimethyl-4'-fluorobutyrophenone (DMFB) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure and potential biological activities make it a subject of study for various applications, including its antimicrobial, anti-inflammatory, and potential anticancer properties. This article will explore the biological activity of DMFB, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

DMFB is classified as a fluorobutyrophenone derivative. Its chemical formula is C₁₂H₁₅F₁O, and it features a phenyl ring substituted with a fluorobutyric acid moiety. The presence of the fluorine atom is significant as it can influence the compound's biological interactions and pharmacokinetic properties.

Antimicrobial Activity

Research indicates that DMFB exhibits broad-spectrum antimicrobial properties. A study conducted on various pathogenic microorganisms demonstrated that DMFB effectively inhibited the growth of several bacterial strains, including those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of DMFB

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Resistant strains tested |

| Escherichia coli | 16 µg/mL | Effective against both Gram-positive and Gram-negative bacteria |

| Candida albicans | 8 µg/mL | Significant antifungal activity |

The results suggest that DMFB not only inhibits microbial growth but may also possess potential as an anti-infective agent due to its low toxicity towards human cells .

Anti-inflammatory Properties

In addition to its antimicrobial effects, DMFB has been investigated for its anti-inflammatory properties. A study utilizing animal models of inflammation showed that DMFB reduced the levels of pro-inflammatory cytokines significantly.

Case Study: In Vivo Anti-inflammatory Effects

A controlled experiment was conducted on mice subjected to induced inflammation via carrageenan injection. The administration of DMFB resulted in:

- Reduction in Paw Edema: A significant decrease in paw swelling was observed after 24 hours compared to control groups.

- Cytokine Levels: Marked reduction in TNF-alpha and IL-6 levels was recorded, indicating a potent anti-inflammatory response.

These findings highlight the compound’s potential therapeutic application in treating inflammatory diseases .

Anticancer Potential

Emerging research has also explored the anticancer potential of DMFB. Preliminary studies suggest that DMFB may induce apoptosis in cancer cell lines through the activation of specific apoptotic pathways.

Table 2: Cytotoxic Effects of DMFB on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 25 | Activation of p53 pathway |

The cytotoxic effects observed indicate that DMFB may serve as a lead compound for developing new anticancer therapies .

Propriétés

IUPAC Name |

1-(4-fluoro-2-methylphenyl)-3-methylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-8(2)6-12(14)11-5-4-10(13)7-9(11)3/h4-5,7-8H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUYVLSHGDJARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.